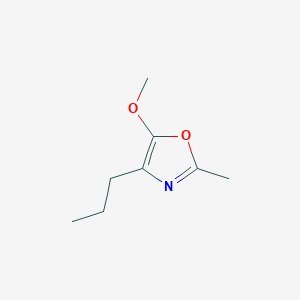

5-Methoxy-2-methyl-4-propyloxazole

Description

5-Methoxy-2-methyl-4-propyloxazole is a substituted oxazole derivative characterized by a methoxy group at position 5, a methyl group at position 2, and a propyl group at position 3. Oxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. Substitutions on the oxazole ring significantly influence physical properties, chemical reactivity, and biological activity.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

5-methoxy-2-methyl-4-propyl-1,3-oxazole |

InChI |

InChI=1S/C8H13NO2/c1-4-5-7-8(10-3)11-6(2)9-7/h4-5H2,1-3H3 |

InChI Key |

MMTXVCJJFXKQAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(OC(=N1)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Substituted Oxazolone Intermediates

A versatile method involves the use of oxazolones as templates for substitution. For example, 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been used as a precursor for various 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening followed by cyclization under silver carbonate catalysis. Although this example is for 2-phenyl substituted oxazoles, similar nucleophilic substitution and cyclization strategies can be adapted for 2-methyl and 5-methoxy substitutions.

Regioselective Lithiation and Halogen Dance Reactions

Research has shown that selective lithiation at the 2-position of oxazole rings, followed by electrophilic substitution, is a key step in preparing 5-alkyl-2-bromooxazoles. For instance, lithiation of 5-alkyloxazoles at the 2-position followed by reaction with electrophiles such as dibromotetrafluoroethane (DBTFE) leads to 5-alkyl-2-bromooxazoles in good yields (48–80%). This approach can be adapted for the introduction of methyl groups at position 2 and propyl groups at position 4, followed by methoxylation at position 5.

The "halogen dance" rearrangement mediated by lithium diisopropylamide (LDA) has also been employed to achieve regioselective bromination at the 4-position starting from 5-bromooxazole derivatives. This method allows access to 4-substituted 2-bromooxazoles, which can be further functionalized.

Electrophilic Substitution and Cross-Coupling

Electrophilic bromination and subsequent Suzuki–Miyaura cross-coupling reactions are widely used to introduce alkyl or aryl groups at specific oxazole positions. For example, 2-bromo-4-substituted oxazoles can be synthesized by electrophilic bromination at the 4-position, followed by palladium-catalyzed cross-coupling with alkylboronic acids or other nucleophiles.

Multi-Step Synthesis from Acyl Chlorides

A multi-step synthetic pathway involves the preparation of 2-chlorooxazoles from acyl chlorides through Friedel–Crafts acylation, bromination, and cyclization steps, followed by substitution at the 2-position with azolyl groups. This route is useful for preparing 5-substituted oxazoles with various alkyl or aryloxyalkyl substituents.

Proposed Synthetic Route for this compound

Based on the above methodologies and the structural requirements of this compound, the following synthetic sequence is proposed:

Experimental Notes and Conditions

- Lithiation : Use of strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (–78 °C) is essential to achieve regioselective lithiation at the 2-position without ring decomposition.

- Protection Strategies : Temporary silylation at the 2-position (e.g., triisopropylsilyl group) can be employed to direct lithiation or bromination to other positions, as demonstrated in the preparation of 5-bromooxazoles.

- Cross-Coupling : Palladium acetate with tricyclohexylphosphine or other phosphine ligands in polar aprotic solvents like dimethylacetamide (DMA) or tetrahydrofuran (THF) under inert atmosphere is effective for Suzuki coupling.

- Purification : Chromatographic purification on silica gel is commonly used to isolate intermediates and final products. Stability of intermediates such as 2-TIPS-4-bromoxazole facilitates purification.

Summary Table of Key Intermediates and Yields

Research Findings and Challenges

- Attempts to directly brominate or lithiate oxazole rings without protecting groups often lead to ring decomposition or poor regioselectivity.

- Temporary silyl protection at the 2-position enhances regioselectivity for bromination at the 4- or 5-positions.

- The halogen dance rearrangement is a valuable tool to access otherwise challenging substitution patterns on the oxazole ring.

- Cross-coupling reactions provide robust methods for introducing alkyl groups such as propyl at specific positions, with yields typically above 65%.

- Methoxylation at position 5 can be achieved via methylation of hydroxy precursors or by nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-4-propyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted oxazoles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced oxazole derivatives with hydrogenated functional groups.

Substitution: Substituted oxazoles with various functional groups replacing the methoxy group.

Scientific Research Applications

5-Methoxy-2-methyl-4-propyloxazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-4-propyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Insights :

- Aromatic substituents (e.g., phenyl, tolyl) increase melting points due to stronger intermolecular interactions .

- Alkyl chains (e.g., propyl) likely reduce m.p. compared to aromatic analogs, as seen in 2-phenyl-5-γ-tolyloxazole (m.p. 81°C) versus 5-γ-p-methoxy-2-γ-tolyloxazole (m.p. 145°C) .

- The methoxy group may enhance solubility in polar solvents compared to purely alkyl-substituted oxazoles.

Reactivity Comparison :

- Electrophilic substitution : Methoxy groups direct electrophiles to specific positions (e.g., position 2 or 4), whereas alkyl groups (e.g., propyl) exert weaker directing effects.

- Hydrolysis : Esters (e.g., methyl oxazole-4-carboxylates in ) are prone to hydrolysis, but the propyl group in this compound may stabilize the ring against such reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.